2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate
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Overview
Description
2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate is an organic compound with the molecular formula C13H16I2O4S and a molecular weight of 522.13768 g/mol . This compound is characterized by the presence of two iodine atoms, a methylsulfonyl group, and a hexanoate ester group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate typically involves the iodination of a precursor compound followed by the introduction of the methylsulfonyl and hexanoate groups. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The methylsulfonyl group can be introduced through sulfonation reactions, while the hexanoate ester group is typically added via esterification reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted phenyl hexanoates depending on the nucleophile used.
Scientific Research Applications
2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate involves its interaction with specific molecular targets and pathways. The iodine atoms and methylsulfonyl group play crucial roles in its reactivity and biological activity. The compound may exert its effects through the generation of reactive intermediates and the modulation of enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-(methylsulfonyl)phenyl acetate
- 2,4-Diiodo-6-(methylsulfonyl)phenyl butanoate
- 2,4-Diiodo-6-(methylsulfonyl)phenyl pentanoate
Uniqueness
2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2,4-diiodo-6-methylsulfonylphenyl) hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16I2O4S/c1-3-4-5-6-12(16)19-13-10(15)7-9(14)8-11(13)20(2,17)18/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNQZSSCZVALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1I)I)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16I2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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